molecular formula C17H21N5O3S2 B2523311 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034510-47-7

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2523311
CAS No.: 2034510-47-7
M. Wt: 407.51
InChI Key: MHJVVTMZUROWBV-UHFFFAOYSA-N
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Description

The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel chemical entity with potential applications in various scientific fields. Its complex structure integrates a benzo[c][1,2,5]thiadiazole moiety and a piperidine ring, suggesting intricate synthesis and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves multiple steps:

  • Formation of Benzo[c][1,2,5]thiadiazole Core:

    • Reactants: 2,3-diaminotoluene and sulfur dioxide.

    • Conditions: Acidic medium, moderate temperatures.

  • Functionalization with Piperidine:

    • Reactants: Intermediate benzo[c][1,2,5]thiadiazole derivative and 4-piperidinyl chloride.

    • Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane).

  • Acetamide Linkage Formation:

    • Reactants: Thiazole-2-yl acetic acid and the functionalized piperidine derivative.

    • Conditions: Dehydrating agent (e.g., EDCI), catalyst (e.g., DMAP).

Industrial Production Methods:

For large-scale production, optimized processes are used:

  • Use of continuous flow reactors for better temperature control and reaction efficiency.

  • Catalytic systems to enhance yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Presence of sulfur and nitrogen suggests susceptibility to oxidative transformations.

  • Reduction: Reduction of the benzo[c][1,2,5]thiadiazole ring.

  • Substitution: Various nucleophilic and electrophilic substitution reactions at the piperidine and thiazole moieties.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, metal-based oxidants (e.g., KMnO4).

  • Reduction: Sodium borohydride, catalytic hydrogenation.

  • Substitution: Nucleophiles (e.g., alkoxides), electrophiles (e.g., acyl chlorides).

Major Products:

  • Oxidized derivatives of the benzo[c][1,2,5]thiadiazole ring.

  • Reduced forms of the thiazole moiety.

  • Substituted piperidine and thiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.

  • Application in designing new materials with specific electronic properties.

Biology:

  • Potential probe in biological assays due to its unique structure.

Medicine:

  • Investigated for therapeutic properties, particularly in modulating biochemical pathways.

Industry:

  • Application in manufacturing materials with specific optical and electronic properties.

Mechanism of Action

The compound interacts with molecular targets through:

  • Binding to Specific Receptors: Its structure suggests potential binding to GABA receptors or other neurotransmitter systems.

  • Pathway Modulation: Modulates pathways involved in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

  • 2-(4-(3-Methylbenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide: Structural similarities in the core structure and acetamide linkage.

  • 2-(4-(3-Methyl-1,2,5-thiadiazol-3-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide: Variations in the substituent groups.

Uniqueness:

  • The presence of both the benzo[c][1,2,5]thiadiazole moiety and the thiazole ring sets it apart, offering distinct properties and applications.

This covers a detailed analysis of the compound, providing insights into its synthesis, reactivity, applications, and comparison with related compounds

Properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-20-14-4-2-3-5-15(14)22(27(20,24)25)13-6-9-21(10-7-13)12-16(23)19-17-18-8-11-26-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVVTMZUROWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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